

Solubility of 3-Ethylisoxazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: **3-Ethylisoxazole-5-carboxylic acid**

Cat. No.: **B082512**

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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of **3-Ethylisoxazole-5-carboxylic acid** (CAS No. 14633-21-7) in organic solvents. Following a comprehensive review of publicly available scientific literature and chemical databases, this document confirms a lack of specific quantitative solubility data for this compound. In response to this information gap, this guide provides a detailed analysis of the expected solubility characteristics of **3-Ethylisoxazole-5-carboxylic acid** based on its molecular structure and the general principles of chemical solubility. Furthermore, a comprehensive experimental protocol for determining the solubility of this compound is presented, offering a practical resource for researchers. This guide is intended to support professionals in drug development, chemical synthesis, and formulation who are working with this and structurally related compounds.

Introduction

3-Ethylisoxazole-5-carboxylic acid is a heterocyclic compound incorporating an isoxazole ring, a carboxylic acid functional group, and an ethyl substituent.^{[1][2]} Isoxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities.^[3] The carboxylic acid moiety, in particular, can serve as a bioisostere and is crucial for interactions with biological targets.^[3] Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development.

Quantitative Solubility Data

A thorough search of scientific databases and literature revealed no publicly available quantitative data on the solubility of **3-Ethylisoxazole-5-carboxylic acid** in specific organic solvents. While commercial suppliers provide basic physicochemical properties such as molecular weight (141.12 g/mol) and formula ($C_6H_7NO_3$), experimental solubility values (e.g., in g/L or mg/mL at specified temperatures) are not reported.[\[1\]](#)[\[2\]](#)

Predicted Solubility Profile

Based on the chemical structure of **3-Ethylisoxazole-5-carboxylic acid**, a qualitative prediction of its solubility in common organic solvents can be made. The molecule possesses both polar and non-polar characteristics that will govern its solubility.

- Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with protic solvents. Therefore, **3-Ethylisoxazole-5-carboxylic acid** is expected to exhibit moderate to good solubility in lower-chain alcohols like methanol and ethanol.[\[4\]](#)
- Polar Aprotic Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), Ethyl Acetate): These solvents can act as hydrogen bond acceptors. Good solubility is anticipated in highly polar aprotic solvents like DMF and DMSO. Solvents like ethyl acetate, which are of intermediate polarity, are commonly used as extraction solvents for related compounds, suggesting at least moderate solubility.[\[5\]](#) THF is also likely to be a suitable solvent.
- Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the polar carboxylic acid and the nitrogen and oxygen atoms in the isoxazole ring significantly reduces the likelihood of solubility in non-polar solvents.[\[4\]](#) Therefore, **3-Ethylisoxazole-5-carboxylic acid** is expected to have poor solubility in solvents like hexane and toluene.

A summary of the predicted solubility is presented in Table 1.

Table 1: Predicted Qualitative Solubility of **3-Ethylisoxazole-5-carboxylic Acid** in Common Organic Solvents

Solvent Class	Representative Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	Moderate to High	Hydrogen bonding capability of the carboxylic acid group with the solvent.
Polar Aprotic	DMSO, DMF, THF, Ethyl Acetate	High in DMSO/DMF, Moderate in THF/EtOAc	Dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Non-Polar	Hexane, Toluene	Low	The polar functional groups dominate the molecule's character, leading to poor interaction with non-polar solvents.

Experimental Protocol for Solubility Determination

To address the absence of quantitative data, a standardized experimental protocol for determining the solubility of **3-Ethylisoxazole-5-carboxylic acid** is provided below. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of **3-Ethylisoxazole-5-carboxylic acid** in a selection of organic solvents at a controlled temperature.

Materials:

- **3-Ethylisoxazole-5-carboxylic acid** (solid, of known purity)
- Selected organic solvents (e.g., methanol, ethanol, ethyl acetate, THF, acetonitrile, toluene)
- Analytical balance

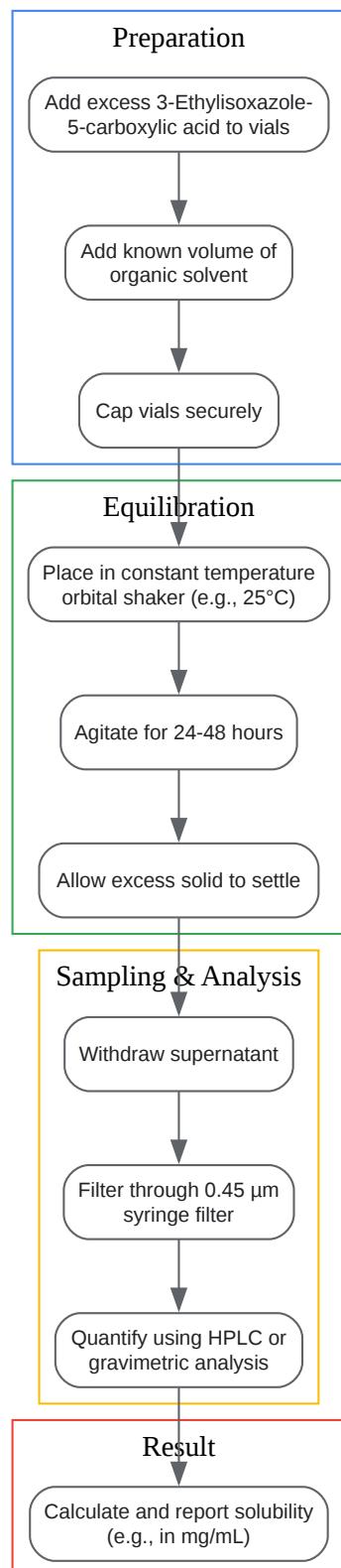
- Vials with screw caps
- Constant temperature orbital shaker or water bath
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **3-Ethylisoxazole-5-carboxylic acid** to a series of vials.
 - Add a known volume of each selected organic solvent to the respective vials. The amount of solid should be sufficient to ensure that some undissolved material remains at equilibrium.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

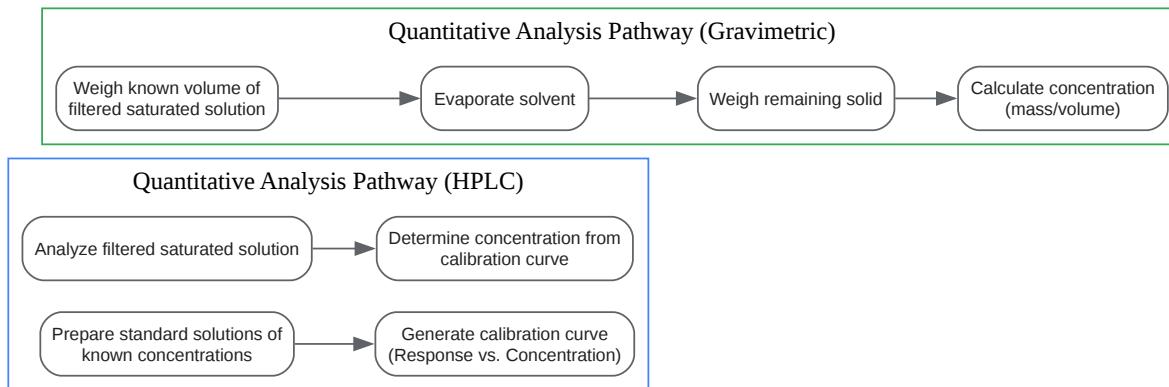
- Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended solid particles.
- Quantification:
 - Accurately weigh the filtered solution.
 - Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.
 - Weigh the vial containing the dried solid to determine the mass of the dissolved **3-Ethylisoxazole-5-carboxylic acid**.
 - Alternatively, and for higher accuracy, prepare a series of standard solutions of known concentrations of **3-Ethylisoxazole-5-carboxylic acid** in the chosen solvent.
 - Analyze the saturated, filtered solution and the standard solutions using a validated analytical method such as HPLC.
 - Construct a calibration curve from the standard solutions and determine the concentration of **3-Ethylisoxazole-5-carboxylic acid** in the saturated solution.
- Data Reporting:
 - Express the solubility in appropriate units, such as mg/mL or g/L, at the specified temperature.

A visual representation of this experimental workflow is provided in the following diagrams.



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Caption: Experimental workflow for determining the solubility of **3-Ethylisoxazole-5-carboxylic acid**.



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Caption: Alternative pathways for the quantitative analysis step in solubility determination.

Conclusion

While specific quantitative solubility data for **3-Ethylisoxazole-5-carboxylic acid** in organic solvents is not readily available in the public domain, a qualitative assessment based on its chemical structure provides valuable guidance for its handling and use. The compound is predicted to be soluble in polar organic solvents, particularly those capable of hydrogen bonding, and poorly soluble in non-polar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This information is essential for advancing research and development involving this and structurally similar isoxazole derivatives.

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